3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
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Description
NTZF is a type of energetic material that is nitrogen-rich. It contains a high enthalpy of formation and high energy density. The molecular formula of NTZF is C3N7HO3 and the nitrogen content is 53.55% . The structure of NTZF is very stable because of the p-conjugate formed by the heterocyclic system .
Synthesis Analysis
The synthesis mechanism of NTZF was calculated by Gaussian 09 for the first time, and NTZF was successfully synthesized based on the theoretical design . Its ionic salts (RbNTZF and CsNTZF) were synthesized and studied by single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structures of nitrogen-rich compounds like NTZF include a large number of chemical bonds N–N, CN, N=N, CN . The structure of NTZF was characterized by IR, 1H NMR, 13C NMR, and EA .Chemical Reactions Analysis
The thermal stability of NTZF was investigated by TG-DSC and the kinetic data of thermal decomposition were calculated .Physical And Chemical Properties Analysis
NTZF is insensitive to impact and friction (impact > 40 J, friction > 360 J) and has higher detonation velocity and pressure (D 7.838 km s-1, P 27.32 GPa) compared to TNT (D 6881 m s-1, P 19.5 GPa) .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N6O6/c11-9(12)3-1(5-15-7-3)2-4(10(13)14)8-16-6-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXBOVLDHPUWBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])C2=NON=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391828 |
Source
|
Record name | 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | |
CAS RN |
17220-33-6 |
Source
|
Record name | 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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